
Somatorelin
Vue d'ensemble
Description
Somatorelin (CAS No. 83930-13-6) is a synthetic peptide analogue of endogenous growth hormone-releasing hormone (GHRH). It binds to GHRH receptors on the anterior pituitary gland, stimulating the synthesis and release of growth hormone (GH) . Clinically, it is primarily used as a diagnostic tool to assess GH deficiency, distinguishing between hypothalamic and pituitary origins of dysfunction . Its structure comprises 44 amino acids, mirroring the natural GHRH sequence, and it is administered intravenously in controlled doses (e.g., 50 µg for standard-weight adults) .
Méthodes De Préparation
Solid Phase Peptide Synthesis (SPPS) Strategies
Fmoc-Based SPPS
The Fmoc (fluorenylmethyloxycarbonyl) strategy is widely employed for synthesizing peptides like Somatorelin due to its compatibility with automated systems and avoidance of hazardous hydrofluoric acid (HF). The process begins with anchoring the C-terminal amino acid to a resin, typically polystyrene or polyethyleneglycol (PEG)-based supports, which mitigate aggregation of hydrophobic sequences . Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) . For instance, Oliveira et al. demonstrated that substituting DMF with 80% NMP/DMSO improved coupling yields for hydrophobic transmembrane peptides by enhancing resin swelling .
Table 1: Key Parameters for Fmoc-Based SPPS of this compound
Boc-Based SPPS
Boc (tert-butyloxycarbonyl) chemistry, though less common for large-scale synthesis, offers advantages for "difficult sequences" due to its use of trifluoroacetic acid (TFA) for deprotection, which disrupts secondary structures. Schnolzer et al. highlighted that in situ neutralization protocols minimize aggregation by introducing activated amino acids directly after TFA treatment . This method is particularly effective for synthesizing hydrophobic regions, such as those in transmembrane peptides, by maintaining solubility through polar solvents like dichloromethane (DCM) .
Challenges in this compound Synthesis
Aggregation and Solubility Issues
This compound’s hydrophobic domains, such as α-helical or β-sheet motifs, predispose it to aggregation during SPPS. Tickler and Wade identified resin choice as critical, with non-polar polystyrene resins reducing aggregation compared to polar alternatives . Additionally, Baumruck et al. reported that incorporating solubilizing tags, such as arginine-rich sequences, improves handling and purification .
Incomplete Deprotection and Coupling
Microwave-assisted synthesis enhances coupling efficiency but faces limitations with sequences exceeding 50 residues . For example, Bacsa et al. observed that microwave irradiation at 50°C increased crude yields of amyloid-β (1–42) by 15% compared to conventional heating .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) remains the gold standard for purifying this compound. Kasim et al. achieved >95% purity for Aβ(1-42) using a stepwise elution protocol .
Table 2: HPLC Conditions for this compound Purification
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms this compound’s molecular weight (≈3.4 kDa). Discrepancies in mass spectra often indicate truncations or incomplete deprotection, necessitating iterative optimization .
Comparative Analysis of Synthesis Strategies
Table 3: Fmoc vs. Boc SPPS for this compound
Parameter | Fmoc-Based SPPS | Boc-Based SPPS |
---|---|---|
Solvent | NMP/DMSO | DCM/TFA |
Deprotection | Piperidine | TFA |
Resin Compatibility | PEG-based resins | Polystyrene resins |
Yield (Crude) | 60–75% | 70–85% |
Scalability | High | Moderate |
Boc-based methods generally yield higher purity for hydrophobic peptides but require HF for resin cleavage, posing safety concerns .
Analyse Des Réactions Chimiques
Degradation Pathways
Somatorelin undergoes hydrolysis and oxidation under physiological conditions:
Primary Degradation Reactions:
Stability studies show deamidation at Asn⁸ reduces biological activity by 40% after 30 days at 4°C .
Receptor Binding and Activation
This compound interacts with GHRH receptors (GHRHR) via:
- Electrostatic interactions : Between Arg¹⁵, Arg²⁰, and receptor’s negatively charged residues.
- Hydrogen bonding : Tyr¹ and Thr⁶ with transmembrane domain residues.
- Conformational change : Induces receptor coupling to Gαs proteins, elevating cAMP (EC₅₀ = 0.6 pM) .
Binding Affinity Data:
Receptor Subtype | Kd (nM) | Assay System | Citation |
---|---|---|---|
GHRHR | 0.12 | HEK293 cells | |
SST₂ | >1000 | Radioligand binding |
Metabolic and Enzymatic Reactions
In vivo, this compound is cleaved by dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP):
Enzyme | Cleavage Site | Half-Life (Human) | Metabolic Impact |
---|---|---|---|
DPP-IV | Tyr¹-Ala² | 7–12 minutes | Loss of N-terminal activity |
NEP | Arg¹¹-Lys¹² | - | Intermediate fragments |
Chemical Modifications for Stability
To enhance pharmacokinetics, modifications include:
- D-Ala substitution : At position 2 reduces DPP-IV cleavage (t₁/₂ extended to 30 minutes) .
- PEGylation : At C-terminus increases molecular weight, reducing renal clearance .
Analytical Characterization
Method | Key Findings | Citation |
---|---|---|
MALDI-TOF MS | Molecular ion at m/z 5040.2 | |
CD Spectroscopy | α-helical content: 58% (pH 7.4) | |
RP-HPLC | Retention time: 14.3 min (C18, 0.1% TFA) |
Applications De Recherche Scientifique
Somatorelin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone secretion and its effects on various physiological processes.
Medicine: Used in diagnostic tests for growth hormone deficiency and studied for potential therapeutic applications in conditions such as aging, cognitive impairment, and sleep disorders.
Mécanisme D'action
Somatorelin exerts its effects by binding to the growth hormone-releasing hormone receptor on the surface of somatotroph cells in the anterior pituitary gland. This binding activates the cyclic adenosine monophosphate-dependent pathway, leading to the release of growth hormone. The released growth hormone then acts on various tissues to promote growth and metabolic effects .
Comparaison Avec Des Composés Similaires
Structural Analogues: Sermorelin (Sermorelin Acetate)
Sermorelin (CAS No. 86168-78-7) is a truncated analogue of GHRH, consisting of the first 29 amino acids of the natural peptide. Unlike Somatorelin, Sermorelin acetate (C₁₄₉H₂₄₆N₄₄O₄₂S·C₂H₄O₂; MW: 3,417.94 g/mol) includes an acetate group, enhancing stability and bioavailability .
Parameter | This compound | Sermorelin Acetate |
---|---|---|
Structure | 44-amino acid peptide | 29-amino acid peptide with acetate |
Molecular Weight | ~5,000 g/mol (estimated) | 3,417.94 g/mol |
Mechanism | Binds GHRH receptors to stimulate GH | Same as this compound but shorter half-life |
Clinical Use | Diagnostic for GH deficiency | Therapeutic (e.g., pediatric GH deficiency) |
Administration | Intravenous | Subcutaneous or intramuscular |
Purity | Not specified | ≥95% |
Regulatory Status | Prescription diagnostic agent | Investigational/therapeutic use |
Key Differences :
- Structural : Sermorelin’s truncated structure and acetate modification reduce its molecular weight and may alter receptor-binding kinetics compared to full-length this compound .
- Pharmacokinetics: Sermorelin’s shorter half-life necessitates frequent dosing for therapeutic use, whereas this compound’s diagnostic application requires single-dose administration .
- Applications: While both target GH pathways, Sermorelin is explored for long-term treatment, whereas this compound is restricted to diagnostics .
Functional Analogues: Mecasermin and Mecasermin Rinfabate
Mecasermin (recombinant IGF-1) and mecasermin rinfabate (IGF-1 complexed with IGF-binding protein-3) are biosynthetic compounds used in growth disorders. Unlike this compound, they act downstream of GH by directly providing insulin-like growth factor 1 (IGF-1) .
Parameter | This compound | Mecasermin | Mecasermin Rinfabate |
---|---|---|---|
Structure | Peptide (GHRH analogue) | Recombinant IGF-1 protein | IGF-1 + IGFBP-3 complex |
Mechanism | Stimulates GH release | Direct IGF-1 replacement | Sustained IGF-1 release via binding protein |
Clinical Use | Diagnostic for GH deficiency | Severe primary IGF-1 deficiency | Same as mecasermin + severe burns, osteoporosis |
Administration | Intravenous | Subcutaneous | Subcutaneous |
Safety Concerns | Minimal side effects in diagnostics | Hypoglycemia, jaw pain | Similar to mecasermin |
Regulatory Status | Prescription diagnostic agent | Approved for specific indications | Investigational |
Key Differences :
- Mechanistic : this compound acts upstream by stimulating GH, whereas mecasermin bypasses the pituitary to directly address IGF-1 deficiency .
- Therapeutic Scope: Mecasermin addresses IGF-1 deficiency and insulin resistance, while this compound is purely diagnostic .
- Safety : Mecasermin’s direct IGF-1 action carries risks like hypoglycemia, unlike this compound’s transient GH stimulation .
Critical Analysis of Research Findings
- Structural vs. Functional Analogues : While Sermorelin shares structural homology with this compound, its therapeutic applications diverge due to pharmacokinetic differences . Mecasermin, though functionally related, operates via a distinct pathway, highlighting the complexity of GH/IGF-1 axis targeting .
- Contradictions in Literature: initially conflates Sermorelin and this compound as synonyms, but CAS numbers confirm they are distinct entities with unique clinical roles .
- Regulatory Considerations : Biosimilars like mecasermin require rigorous comparability studies (quality, safety, efficacy), whereas synthetic peptides like this compound follow standard pharmacopeial guidelines .
Activité Biologique
Somatorelin, also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide that plays a crucial role in the regulation of growth hormone (GH) secretion from the anterior pituitary gland. This article provides a comprehensive overview of its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.
This compound exerts its biological effects primarily by binding to specific receptors (GHRH receptors) located on the surface of pituitary somatotrophs. This interaction stimulates the release of GH into the bloodstream, which subsequently influences various physiological processes, including growth, metabolism, and body composition .
Key Mechanisms:
- Stimulation of GH Release : this compound increases plasma GH concentrations by directly stimulating the anterior pituitary gland .
- Regulatory Feedback : It operates within a feedback loop involving insulin-like growth factor 1 (IGF-1), which modulates GH secretion and mediates some of its effects on tissues .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Clinical Trials in Adults with GH Deficiency :
A study involving adults with GH deficiency demonstrated that administration of this compound resulted in significant increases in serum GH levels and improved body composition metrics, including increased lean mass and decreased fat mass . -
Effects on Aging :
Research has indicated that this compound may counteract some age-related declines in GH secretion. In older adults, it has been shown to enhance physical performance and improve metabolic health markers, suggesting its potential as an anti-aging therapy . -
Impact on Insulin Sensitivity :
A clinical trial assessed the effects of this compound on insulin sensitivity in patients with type 2 diabetes. Results indicated that it could improve insulin sensitivity by modulating IGF-1 levels, which plays a role in glucose metabolism .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying Somatorelin’s mechanism of action in growth hormone regulation?
- Methodological Answer: Studies should employ randomized controlled trials (RCTs) with appropriate blinding to minimize bias. In vitro models (e.g., pituitary cell cultures) and in vivo animal models (e.g., rodents) should validate dose-response relationships and receptor binding kinetics. Include controls for endogenous growth hormone secretion (e.g., baseline measurements, placebo groups). Detailed protocols for this compound administration (e.g., intravenous vs. subcutaneous routes) must align with pharmacokinetic properties documented in prior studies . Analytical methods like ELISA or mass spectrometry should quantify growth hormone release, with statistical power analyses to determine sample sizes .
Q. How can researchers ensure reproducibility when analyzing this compound’s effects across different biological systems?
- Methodological Answer: Standardize experimental conditions (e.g., temperature, pH, and timing of hormone administration) and report deviations transparently. Use validated assays (e.g., radioimmunoassays) with internal standards to control for inter-lab variability. Publish raw data and statistical code in supplementary materials to enable replication. Cross-validate findings using orthogonal techniques, such as comparing immunoassay results with RNA sequencing data to confirm downstream gene activation .
Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?
- Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with HPLC purification and mass spectrometry for purity verification (>95%). Characterize stability under physiological conditions (e.g., serum half-life via incubation assays) and confirm bioactivity using cell-based luciferase reporter systems. Reference established protocols for peptide storage (lyophilized at -80°C) to prevent degradation .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data between human and animal models for this compound?
- Methodological Answer: Conduct meta-analyses of existing datasets to identify species-specific metabolic pathways (e.g., liver enzyme activity differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, incorporating parameters like receptor density and clearance rates. Validate models with microdosing studies in human volunteers, paired with ultrasensitive detection methods (e.g., LC-MS/MS) . Address discrepancies by adjusting for interspecies variability in growth hormone receptor isoforms .
Q. What strategies are effective for isolating this compound’s direct effects from confounding factors like stress-induced hormone secretion?
- Methodological Answer: Implement stress-mitigation protocols (e.g., acclimatization periods, non-invasive sampling). Use crossover study designs where subjects serve as their own controls. Apply multivariate regression to adjust for cortisol levels or other stress biomarkers. For animal studies, opt for telemetry devices to monitor physiological parameters in real time without human interference .
Q. How can multi-omics approaches enhance understanding of this compound’s downstream signaling pathways?
- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map signaling cascades. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes (e.g., GHRH receptor) in cell lines. Share datasets in public repositories (e.g., GEO, PRIDE) for collaborative analysis .
Q. What statistical frameworks are optimal for analyzing time-series data in this compound pulsatility studies?
- Methodological Answer: Apply Fourier transforms or wavelet analyses to detect pulsatile secretion patterns. Use mixed-effects models to account for intra-subject variability. For longitudinal data, employ Bayesian hierarchical models to estimate hormone secretion rates and half-lives. Open-source tools like R’s
nlme
orbrms
packages facilitate implementation .
Q. Data Interpretation and Contradiction Management
Q. How should researchers address conflicting findings in this compound’s efficacy between acute vs. chronic administration studies?
- Methodological Answer: Conduct dose-escalation trials with extended follow-up periods to assess tachyphylaxis. Compare receptor desensitization markers (e.g., β-arrestin recruitment) across dosing regimens. Use systematic review frameworks (PRISMA) to synthesize evidence and identify gaps (e.g., long-term safety data) .
Q. What criteria validate the use of alternative growth hormone secretagogues in studies following this compound’s discontinuation?
- Methodological Answer: Prioritize compounds with analogous receptor binding profiles (e.g., Tesamorelin). Validate comparability via in vitro receptor activation assays and cross-species pharmacokinetic studies. Reference discontinued product specifications (e.g., Ferring Pharmaceuticals’ this compound formulations) to ensure methodological continuity .
Q. Comparative Analysis Table
Propriétés
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCMOSSKRAPEL-IBFVROBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H358N72O66S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232828 | |
Record name | Somatorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5040 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83930-13-6 | |
Record name | Somatorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Somatorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Somatorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.